3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole
Overview
Description
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is a complex organic compound featuring a unique structure that includes both oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the oxazole and pyrrolidine intermediates. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
For the pyrrolidine ring, a common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions . The final step involves coupling the oxazole and pyrrolidine intermediates through a condensation reaction, often facilitated by coupling agents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,2-oxazole-5-carbonyl chloride: A precursor used in the synthesis of various oxazole derivatives.
5-(Chlorocarbonyl)-3-phenylisoxazole: Another related compound with similar structural features.
Uniqueness
3-[1-(3-Phenyl-1,2-oxazole-5-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole is unique due to the presence of both oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-7-15-12-17(22-25-15)18-10-6-11-23(18)20(24)19-13-16(21-26-19)14-8-4-3-5-9-14/h3-5,8-9,12-13,18H,2,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJPTMSUBNSFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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